molecular formula C4H6O2<br>CH3COCOCH3<br>C4H6O2 B143835 Diacetyl CAS No. 431-03-8

Diacetyl

Cat. No. B143835
CAS RN: 431-03-8
M. Wt: 86.09 g/mol
InChI Key: QSJXEFYPDANLFS-UHFFFAOYSA-N
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Description

Biacetyl, also known as butane-2,3-dione, is an organic compound with the chemical formula C₄H₆O₂. It is a yellowish-green liquid with a strong odor resembling quinone. Biacetyl occurs naturally in alcoholic beverages and some cheeses and is often used as a flavoring agent to impart a buttery flavor to foods .

Safety and Hazards

Diacetyl is classified as a hazardous substance. It is toxic if inhaled, can cause skin irritation and eye damage by contact, and is harmful if swallowed . Long-term exposure to this compound, especially inhalation, is known to be detrimental to health .

Mechanism of Action

Biacetyl exerts its effects through its reactive carbonyl groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. In biological systems, biacetyl can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs), which are associated with various diseases .

Biochemical Analysis

Biochemical Properties

Diacetyl plays a significant role in biochemical reactions, particularly in the fermentation process. It is produced as a byproduct of the valine biosynthesis pathway in yeast and certain bacteria. During fermentation, this compound is formed extracellularly through the spontaneous nonenzymatic oxidative decarboxylation of α-acetolactate . The enzymes involved in this process include acetohydroxy acid synthase, which catalyzes the formation of α-acetolactate from pyruvate. This compound can then be reduced to acetoin and 2,3-butanediol by the action of this compound reductase .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Inhalation of this compound can cause significant damage to airway epithelial cells, leading to conditions such as bronchiolitis obliterans . This compound exposure has been linked to changes in cell signaling pathways, including the activation of stress-activated protein kinases and the neuropeptide Y receptor . Additionally, this compound can influence gene expression and cellular metabolism, leading to cytotoxic effects and impaired cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form adducts with proteins, leading to structural modifications and functional impairments . This compound has been shown to inhibit certain enzymes, such as acetohydroxy acid synthase, which plays a crucial role in the valine biosynthesis pathway . These interactions can result in changes in gene expression and cellular metabolism, contributing to the cytotoxic effects observed in exposed cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively unstable and can degrade into other compounds, such as acetoin and 2,3-butanediol . Long-term exposure to this compound has been shown to cause persistent cellular damage, particularly in airway epithelial cells . In vitro and in vivo studies have demonstrated that this compound can lead to chronic respiratory conditions and other long-term health effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that inhalation of this compound at high concentrations can cause severe respiratory effects, including epithelial necrosis and inflammation in the nose, larynx, trachea, and bronchi . Lower concentrations of this compound can still cause adverse effects, such as rhinitis and bronchitis . These findings highlight the importance of regulating this compound exposure to prevent toxic effects in both humans and animals.

Metabolic Pathways

This compound is involved in the valine biosynthesis pathway, where it is produced as an intermediate metabolite . The key enzymes in this pathway include acetohydroxy acid synthase, which catalyzes the formation of α-acetolactate from pyruvate, and this compound reductase, which reduces this compound to acetoin and 2,3-butanediol . This compound can also be formed through the decarboxylation of oxaloacetic acid by oxaloacetic acid decarboxylase . These metabolic pathways highlight the complex interactions between this compound and various enzymes and cofactors.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and accumulate in different cellular compartments . This compound can also interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the overall distribution of this compound and its impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm and mitochondria . Post-translational modifications, such as the formation of adducts with proteins, can direct this compound to specific organelles and affect its activity . These targeting signals and modifications play a crucial role in determining the subcellular localization and function of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biacetyl can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of biacetyl .

Industrial Production Methods

In industrial settings, biacetyl is produced by the fermentation of glucose. During this process, glucose is converted into biacetyl through a series of enzymatic reactions. This method is commonly used in the food industry to produce biacetyl for use as a flavoring agent .

Chemical Reactions Analysis

Types of Reactions

Biacetyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biacetyl is similar to other diketones, such as acetylacetone and benzil. it is unique in its strong buttery flavor and its widespread use as a flavoring agent. Other similar compounds include:

Biacetyl’s distinct buttery flavor and its natural occurrence in fermented foods make it unique among diketones .

properties

IUPAC Name

butane-2,3-dione
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InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3
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InChI Key

QSJXEFYPDANLFS-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(=O)C
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Molecular Formula

C4H6O2, Array
Record name DIACETYL
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DSSTOX Substance ID

DTXSID6021583
Record name 2,3-Butanedione
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Molecular Weight

86.09 g/mol
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Physical Description

Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air., Clear liquid with a chlorine-like odor; [CAMEO], Liquid, GREEN-TO-YELLOW LIQUID., yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution, Colorless liquid with a strong chlorine-like odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

190 °F at 760 mmHg (NTP, 1992), 87.5 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 88 °C, 190 °F
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Flash Point

80 °F (NTP, 1992), 7 °C (45 °F) - closed cup, 80 °F (27 °C) (closed cup), 6 °C c.c., 80 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 200 g/L at 20 °C, Soluble in about 4 parts water, Readily soluble in all important organic solvents, Miscible with ether, For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page., 200 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 20, soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.99 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.990 at 15 °C/15 °C, Relative density (water = 1): 1.1, 0.975-0.990, 0.99 at 59 °F
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.00 (Air = 1), Relative vapor density (air = 1): 3, 3
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Vapor Pressure

56.8 [mmHg], 56.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.6
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Color/Form

Greenish-yellow liquid, Yellow liquid

CAS RN

431-03-8
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Melting Point

27.7 °F (NTP, 1992), -1.2 °C, -2.4 °C, 27.7 °F
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Synthesis routes and methods I

Procedure details

To a solution of 1,2,4-trifluorobenzene (29, 49.00 g, 371 mmol) and diisopropylamine (4.23 mL, 29.7 mmol) in THF (750 mL) at −70° C. was slowly added 2.5 M of n-BuLi (156.0 ml, 390 mmol) to maintain temperature between −45 to −40° C. The batch was agitated for 30 min. To another flask, a solution of 2,3-butadione (37.7 mL, 427 mmol) in THF (150 mL) was prepared and cooled to −70° C. The previously prepared lithium trifluorobenzene solution was transferred to the second flask between −70 to −45° C. The reaction was agitated for 1 hour at −55 to −45 and then quenched by adding AcOH (25.7 mL, 445 mmol) and then water (150 mL). After warmed to room temperature, the aqueous layer was separated. The aqueous solution was extracted with MTBE (200 mL×1) and the combined organic layers were washed with brine (100 mL×1). The organic layer was concentrated at 25-35° C. The residue was flashed with heptane (100 mL×1) and concentrated to dryness and give 30 (87.94 g, 90.2 wt %, 98% yield, and >99% HPLC purity) as an oil. 1H NMR (CDCl3, 400 MHz): δ 7.16 (m, 1H), 6.86 (m, 1H), 6.88 (s, 1H), 4.59 (s, 1H), 2.22 (s, 3H), 1.84 (dd, J=4.0, 2.8 Hz, 3H); 19F NMR (CDCl3, 376.6 MHz): δ −114.6 (dd, J=14.5, 1.4 Hz), −133.6 (d, J=19.9 Hz), −141.3 (dd, J=19.9, 14.5 Hz); 13C NMR (CDCl3, 100 MHz): δ 207.4, 156.4 (ddd, J=247, 6.2, 2.9 Hz), 149.4 (ddd, J=253, 15.0, 9.0 Hz), 147.5 (ddd, J=245, 14.4, 3.3 Hz), 119.4 (dd, J=17.3, 11.7 Hz), 117.0 (ddd, J=19.3, 11.1, 1.4 Hz), 116.6 (ddd, J=26.6, 6.5, 4.1 Hz), 77.9, 25.0 (dd, J=6.5, 4.9 Hz), 23.3.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
4.23 mL
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Four
Name
lithium trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
750 mL
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Name
Yield
98%

Synthesis routes and methods II

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
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Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

10 g of toluene, 1 mmol of a zinc compound such as diethylzinc (Examples 1 to 6 and 9), phenylzinc hydride (Example 7) or zinc hydride (Example 8), and 1 mmol of one of the ligands of the secondary diimine type shown in Table 1 overleaf were added to a 100 ml three-necked flask. The mixture was stirred for 10 min at 20° C., following which 12 g (100 mmol) of acetophenone were added. 6.5 g (100 mmol) of PMHS were then added over a period of 10 minutes, and the solution was stirred continuously for 8 h at 20° C. The complete disappearance of the acetophenone was traced by chromatography. The reaction solution was slowly poured onto an aqueous 30% soda solution (0.15 mol of NaOH). The aqueous phase was decanted, the toluene was evaporated from the organic solution, and the alcohol produced was vacuum-distilled. The enantiomeric excess of the product was determined by chromatographic analysis in the gaseous phase on a chiral column of the Chirasil® type. The Schiff base diimine ligands were prepared by reacting 1 equivalent of commercially available (1R,2R)-(−)diaminocyclohexane with 2 equivalents of 1-naphthaldehyde (Example 1), heliotropin (Example 2), mesitylaldehyde (Example 3) and 2-formylpinane (Example 4) in accordance with Krasik and Alper's description, Tetrahedron, 1994, 50, 4347. The diimine ligands of Examples 5 to 8 were obtained by condensing 2 equivalents of (R)-α-naphthylethylamine (Example 5) or (R)-(α)-phenylethylamine with 1 equivalent of 2,3-butanedione in accordance with Dieck and Dietrich's description, Chem. Ber., 1984, 117, 694. The pyridinyl-imine ligand of Example 9 was prepared by condensing 2-pyridyl carboxaldehyde and (R)-α-phenylethylamine in accordance with Brunner, Reiter and Riepel's method, Chem. Ber., 1984, 117, 1130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
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Type
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Reaction Step Three
[Compound]
Name
mesitylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diacetyl
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Reactant of Route 5
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